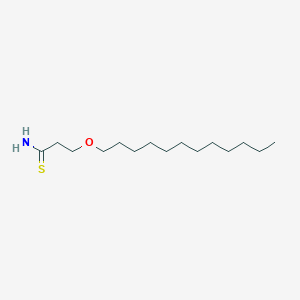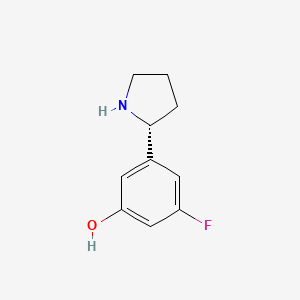![molecular formula C8H12O3 B13146083 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid is a bicyclic compound featuring an oxabicyclo[2.2.1]heptane core structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. The presence of the oxabicyclo[2.2.1]heptane moiety makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, enantiomerically enriched derivatives can be prepared through classical resolution of diastereomers or asymmetric catalysis .
Chemical Reactions Analysis
Types of Reactions
2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reductive opening of the ethereal ring can yield different products depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ethereal bridge, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include lactones, reduced bicyclic compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The oxabicyclo[2.2.1]heptane moiety can inhibit protein phosphatases, affecting various cellular pathways . The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity as a protein phosphatase inhibitor.
Monoterpenoid 7-Oxabicyclo[2.2.1]heptanes: Found in nature and exhibit various biological activities.
Sesquiterpenoid 7-Oxabicyclo[2.2.1]heptanes: Another class of natural compounds with similar structures and activities.
Uniqueness
2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-1-yl)acetic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)5-8-3-1-6(11-8)2-4-8/h6H,1-5H2,(H,9,10) |
InChI Key |
UKEMLZHDFIAYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)
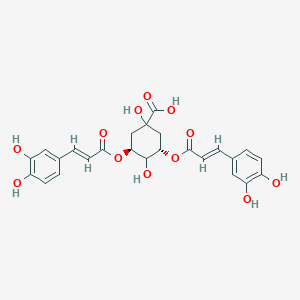
![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)
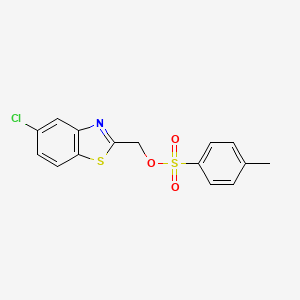
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)
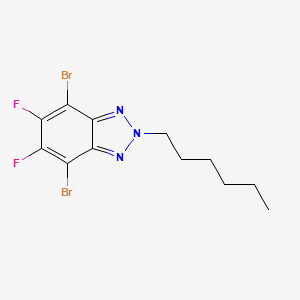

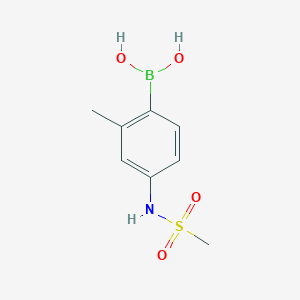
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
